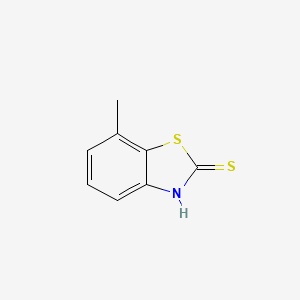

7-Methyl-benzothiazole-2-thiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methyl-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c1-5-3-2-4-6-7(5)11-8(10)9-6/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYMKCJLRXOQBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Methyl Benzothiazole 2 Thiol and Its Functional Analogues

Classical and Conventional Synthetic Routes

Traditional methods for the synthesis of the benzothiazole (B30560) core have long been established, relying on fundamental organic reactions. These routes are characterized by their stepwise nature, often involving the condensation of precursors and subsequent cyclization reactions.

Condensation Reactions Involving 2-Aminobenzenethiol and Related Precursors

The most prevalent and conventional method for synthesizing the benzothiazole skeleton involves the condensation of 2-aminobenzenethiols with various carbonyl-containing compounds. mdpi.com This approach is versatile, allowing for the introduction of different substituents at the 2-position of the benzothiazole ring. Common reaction partners include carboxylic acids, aldehydes, ketones, and acid chlorides. mdpi.comnih.govacs.org

For the specific synthesis of 2-mercaptobenzothiazoles, such as 7-methyl-benzothiazole-2-thiol, the typical reagent of choice is carbon disulfide (CS₂). The reaction proceeds by the initial formation of a dithiocarbamic acid intermediate from the reaction of the aminothiophenol with CS₂, which then undergoes intramolecular cyclization with the elimination of a water molecule to yield the final product. The precursor for this compound in this reaction would be 4-methyl-2-aminobenzenethiol.

Various catalysts and reaction conditions have been employed to facilitate these condensations. For instance, molecular iodine has been used as a mild Lewis acid catalyst in solvent-free conditions for the reaction between 2-aminothiophenol (B119425) and N-protected amino acids. mdpi.com Other approaches have utilized a combination of hydrogen peroxide and hydrochloric acid in ethanol (B145695) at room temperature. mdpi.com

| Precursors | Reagent | Conditions/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminobenzenethiol | Aromatic Aldehydes | Toluene, reflux | 2-Arylbenzothiazoles | mdpi.com |

| 2-Aminothiophenol | Benzoic Acid Derivatives | Molecular Iodine, solvent-free | 2-Arylbenzothiazoles | mdpi.com |

| 2-Aminothiophenol | Aldehydes | H₂O₂/HCl, Ethanol, RT | 2-Substituted Benzothiazoles | mdpi.com |

| 2-Aminothiophenol | β-Oxodithioesters | PTSA/CuI, Acetonitrile (B52724), 80 °C | 2-Substituted Benzothiazoles | researchgate.net |

Cyclization Strategies from Thioamide Intermediates

An alternative classical route to benzothiazoles is through the intramolecular cyclization of N-arylthioamides (thiobenzanilides). mdpi.comnih.gov This method involves two main steps: first, the synthesis of the thioamide intermediate, typically from the reaction of an aniline (B41778) with a suitable thionating agent like Lawesson's reagent or by other means. mdpi.com In the second step, this thioamide undergoes an oxidative cyclization, known as the Jacobsen-Hugershoff synthesis, to form the benzothiazole ring.

For the synthesis of a 7-methyl substituted benzothiazole, the starting material would be a thioamide derived from 3-methylaniline (m-toluidine). The cyclization is an electrophilic substitution reaction where the ortho-carbon to the amino group attacks the sulfur atom, followed by oxidation. This strategy has been a cornerstone in heterocyclic chemistry for creating the benzothiazole framework. nih.gov The cyclization can be promoted by various oxidizing agents. thieme-connect.com

| Starting Material | Key Intermediate | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| N-Arylthioureas | N/A | Intramolecular Oxidative Coupling | Direct synthesis of 2-aminobenzothiazoles. | nih.gov |

| N-Arylthioamides | Thioamide | Intramolecular Oxidative Cyclization | Classic Jacobsen-Hugershoff synthesis. | nih.gov |

| N-Organylthioamides | Activated Thioamide (S-Br intermediate) | Condensation/Cyclization | Metal-free synthesis using CBr₄ as a promoter. | nih.gov |

Oxidative Annulation Approaches

Oxidative annulation represents a more direct synthetic strategy where the benzothiazole ring is constructed in a single step from simpler precursors through the formation of multiple bonds. These reactions typically involve an aniline, a sulfur source, and a one-carbon synthon.

A notable example is the transition-metal-free, three-component reaction of aromatic amines, benzaldehydes, and elemental sulfur. acs.org This method proceeds via oxidative annulation and C-H functionalization to yield 2-arylbenzothiazoles. acs.org The reaction can be effectively catalyzed by ammonium (B1175870) iodide or potassium iodide, with DMSO or oxygen serving as the oxidant. acs.org Such approaches are highly efficient and exhibit good functional group tolerance. organic-chemistry.org Iodine-mediated oxidative annulation reactions have also been developed, using ammonium thiocyanate (B1210189) (NH₄SCN) as the sulfur source to react with aromatic amines and aldehydes. organic-chemistry.org

Advanced and Green Chemistry Synthetic Strategies

In recent years, a significant shift towards more sustainable and environmentally friendly synthetic methods has been observed. These advanced strategies aim to reduce waste, avoid hazardous reagents and catalysts, and improve energy efficiency.

Catalyst-Free and Environmentally Benign Methods

The development of catalyst-free and additive-free synthetic protocols is a key goal in green chemistry. For benzothiazole synthesis, several such methods have been reported. One approach involves a three-component reaction between aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions, where DMSO acts as both the solvent and the oxidant. nih.govacs.org This reaction forms multiple C-S and C-N bonds in a cascade sequence. nih.gov

Other green methodologies include the use of visible light to promote the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes in the absence of any external catalyst or additive. mdpi.com In this system, an in-situ generated disulfide can photosensitize molecular oxygen to produce the necessary oxidants for the reaction. organic-chemistry.org Solvent-free reactions, such as those performed by simple trituration with a mild Lewis acid catalyst like molecular iodine, also represent an environmentally benign alternative. mdpi.com Furthermore, catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide using carbon dioxide in the presence of ammonia (B1221849) borane (B79455) (BH₃NH₃) has been developed for producing 2-unsubstituted benzothiazoles. nih.gov

| Method | Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Three-Component Reaction | Aromatic Amines, Aliphatic Amines, Sulfur | DMSO (solvent and oxidant) | Catalyst- and additive-free, environmentally benign. | nih.govacs.org |

| Visible-Light Promoted Synthesis | 2-Aminothiophenols, Aldehydes | Blue LED, air atmosphere | Absence of transition-metal catalysts and additives. | mdpi.com |

| Reductive Cyclization | Bis(2-aminophenyl) disulfide, CO₂, BH₃NH₃ | Catalyst-free | Uses stable disulfide raw materials and CO₂ as a C1 source. | nih.gov |

| Solvent-free Trituration | 2-Aminothiophenol, N-protected amino acids | Molecular Iodine | Solvent-free, short reaction times. | mdpi.com |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful tools for the synthesis of benzothiazoles, often providing high efficiency, selectivity, and functional group tolerance under mild conditions. rsc.org Catalysts based on copper, palladium, ruthenium, and manganese have been extensively studied. nih.govrsc.orgsemanticscholar.org

Copper-catalyzed reactions are particularly common. For example, the condensation of 2-aminobenzenethiols with nitriles can be efficiently catalyzed by copper, providing a convenient route to 2-substituted benzothiazoles. organic-chemistry.org Another copper-catalyzed method is the one-pot, three-component reaction of 1-iodo-2-nitroarenes with sodium sulfide (B99878) and an aldehyde. organic-chemistry.org

Palladium catalysts are also effective, for instance, in the ligand-free and additive-free cyclization of o-iodothiobenzanilide derivatives at room temperature using Pd/C. organic-chemistry.org Ruthenium catalysts, such as RuCl₃, have been used for the intramolecular oxidative coupling of N-arylthioureas to directly synthesize 2-aminobenzothiazoles. nih.gov More recently, sustainable methods using phosphine-free manganese(I) complexes for the dehydrogenative coupling of 2-aminothiophenol with primary alcohols have been developed. researchgate.net

| Catalyst System | Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|---|

| RuCl₃ | Intramolecular Oxidative Coupling | N-Arylthioureas | Direct synthesis of 2-aminobenzothiazoles. | nih.gov |

| Pd(OAc)₂ | Intramolecular Oxidative Cyclization | N-Aryl-N',N'-dialkylthioureas | Forms 2-(dialkylamino)benzothiazoles. | nih.gov |

| Copper | Condensation | 2-Aminobenzenethiols, Nitriles | Efficient and convenient synthesis of 2-substituted benzothiazoles. | organic-chemistry.org |

| Pd/C | Cyclization | o-Iodothiobenzanilide derivatives | Ligand-free, additive-free, room temperature. | organic-chemistry.org |

| Mn(I) complex | Dehydrogenative Coupling | 2-Aminothiophenol, Primary Alcohols | Sustainable, phosphine-free system. | researchgate.net |

Visible Light-Mediated and Photoredox Catalysis

The use of visible light to drive chemical reactions has become a powerful tool in modern organic synthesis, offering mild and environmentally friendly pathways to complex molecules. For the synthesis of benzothiazoles, photoredox catalysis has enabled the formation of the heterocyclic core through mechanisms such as C-H functionalization and C-S bond formation. organic-chemistry.org These reactions are often initiated by a photocatalyst that, upon absorbing light, can engage in single-electron transfer (SET) processes to generate reactive radical intermediates.

Common strategies include the aerobic visible-light photoredox synthesis of 2-substituted benzothiazoles via the radical cyclization of thioanilides. mdpi.comnih.gov In these systems, a photosensitizer, which can be a transition-metal complex (e.g., Ru(bpy)₃²⁺) or a metal-free organic dye (e.g., riboflavin), absorbs visible light and initiates the reaction cascade. mdpi.combeilstein-journals.orgchemrxiv.org For instance, the cyclization of thiobenzanilides can be achieved using a ruthenium photocatalyst under blue LED irradiation, with an oxidant like sodium persulfate. chemrxiv.org Another approach involves the direct condensation of 2-aminothiophenols with aldehydes, promoted by visible light, which can proceed even without transition-metal catalysts or other additives. nih.govresearchgate.netmdpi.com In some cases, the substrate itself can absorb visible light and initiate the cyclization, obviating the need for an external photosensitizer. organic-chemistry.orgacs.org An oxidant-free method has also been developed by coupling photoredox catalysis with a cobalt catalyst for proton reduction, producing hydrogen gas as the only byproduct. organic-chemistry.orgbeilstein-journals.org

These light-mediated methods are noted for their high efficiency, unique selectivity, and compatibility with a wide range of functional groups under mild reaction conditions. mdpi.comnih.gov

Table 1: Examples of Visible Light-Mediated Synthesis of Benzothiazoles

| Precursor(s) | Catalyst/Conditions | Key Features | Reference(s) |

|---|---|---|---|

| Thioanilides | Ru(bpy)₃(PF₆)₂, DBU, O₂, visible light | Photoredox-catalyzed cyclization via a sulfur-centered radical. | chemrxiv.org |

| 2-Aminothiophenols + Aldehydes | 12W blue LED, air atmosphere | Catalyst- and additive-free condensation. | mdpi.comresearchgate.net |

| Thiobenzanilides | Riboflavin, K₂S₂O₈, visible light | Inexpensive, natural photosensitizer used as a green alternative to metal catalysts. | mdpi.com |

| Thiobenzanilides | Cobalt catalyst, Ru(bpy)₃₂, TBAOH | External oxidant-free synthesis; produces H₂ as the only byproduct. | organic-chemistry.orgbeilstein-journals.org |

| Thiobenzanilides | TEMPO, visible light | Photosensitizer-, metal-, and base-free intramolecular C-S bond formation. | nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating chemical reactions. By utilizing microwave irradiation, chemists can achieve rapid and uniform heating of the reaction mixture, which often leads to significantly reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. tandfonline.comunivpancasila.ac.id

The synthesis of the benzothiazole scaffold is particularly amenable to microwave assistance. A primary route involves the condensation of 2-aminothiophenol with various electrophiles. For example, the reaction with aromatic aldehydes can be completed in minutes under solvent-free conditions, often promoted by a simple catalyst like acetic acid. researchgate.net Similarly, the condensation with carboxylic acids, which traditionally requires high temperatures and long reaction times, can be efficiently carried out using a catalyst such as P₄S₁₀ under microwave irradiation. mdpi.com Various catalysts, including amberlite IR120 resin and Ag₂O, have been successfully employed in microwave-assisted protocols to yield 2-substituted benzothiazoles rapidly and in high yields (88-98%). mdpi.com The synthesis of related heterocyclic systems, such as 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates, has also been effectively achieved through microwave-assisted one-pot reactions. clockss.org

The key advantages of these protocols are their high efficiency, speed, and often solvent-free nature, aligning with the principles of green chemistry. mdpi.commdpi.com

Table 2: Comparison of Microwave-Assisted vs. Conventional Benzothiazole Synthesis

| Reaction | Catalyst/Conditions (Microwave) | Time (MW) | Yield (MW) | Time (Conventional) | Reference(s) |

|---|---|---|---|---|---|

| 2-Aminothiophenol + Aromatic Aldehydes | Acetic acid, solvent-free | 2-4 min | High | 4-7 hours | univpancasila.ac.idresearchgate.net |

| 2-Aminothiophenol + Fatty Acids | P₄S₁₀, solvent-free | 3-4 min | High | N/A | mdpi.com |

| 2-Aminothiophenol + Aromatic Aldehydes | Amberlite IR120 resin | 5-10 min | 88-95% | N/A | mdpi.com |

| 2-Aminothiophenol + Aldehydes | Ag₂O | 4-8 min | 92-98% | N/A | mdpi.com |

| Aminothiazole + Aldehyde + Ethyl Acetoacetate | Acetic acid | 30 min | ~90% | 48 hours | clockss.org |

One-Pot Multicomponent Reaction Systems

One-pot multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants are combined in a single vessel to form a product that incorporates substantial portions of all the starting materials. researchgate.net These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate complex molecular architectures from simple precursors, thereby avoiding lengthy separation and purification of intermediates. mdpi.com

Several MCRs have been developed for the synthesis of benzothiazole derivatives. A notable example is the three-component reaction of 2-aminothiophenols, oxalyl chloride, and various thiols, catalyzed by n-tetrabutylammonium iodide (TBAI), to produce S-alkyl- and arylbenzothiazol-2-carbothioates in good yields. nih.govnih.gov Another effective three-component strategy involves the copper-catalyzed redox cyclization of haloanilines, arylacetic acids, and elemental sulfur to form 2-arylbenzothiazoles. nih.gov This method is scalable and tolerates a wide array of functional groups. nih.gov Other MCRs reported for the synthesis of benzothiazole-related structures include the reaction of 2-aminobenzothiazole (B30445), aromatic aldehydes, and 1,3-diketones under scandium triflate catalysis and microwave irradiation, demonstrating a combination of advanced synthetic techniques. mdpi.com These MCRs represent an efficient and sustainable approach to the synthesis of diverse benzothiazole libraries. rsc.orgrsc.org

Table 3: Examples of One-Pot Multicomponent Reactions for Benzothiazole Synthesis

| Components | Catalyst/Conditions | Product Type | Key Features | Reference(s) |

|---|---|---|---|---|

| 2-Aminothiophenols, Oxalyl Chloride, Thiols | n-Tetrabutylammonium iodide (TBAI) | S-Alkyl/Aryl-benzothiazole-2-carbothioates | Forms C-N and C-S bonds simultaneously. | nih.govnih.gov |

| Haloanilines, Arylacetic Acids, Elemental Sulfur | Copper acetate (B1210297) | 2-Arylbenzothiazoles | Scalable, good functional group tolerance. | nih.gov |

| Nitroarenes, Alcohols, Sulfur Powder | N/A | 2-Substituted benzothiazoles | Proceeds via nitro reduction and C-S bond formation. | organic-chemistry.org |

| 2-Aminobenzothiazole, Aldehydes, 1,3-Diketones | Sc(OTf)₃, Microwave | Annulated Benzothiazole-quinazolinones | Atom-economy green synthesis. | mdpi.com |

Heterogeneous Catalysis for Sustainable Synthesis

Heterogeneous catalysis is a cornerstone of sustainable or "green" chemistry. It involves the use of catalysts that exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. The primary advantages of this approach are the ease of catalyst separation from the product mixture (often by simple filtration) and the potential for catalyst recycling and reuse, which reduces waste and cost. researchgate.net

The synthesis of benzothiazoles has greatly benefited from the development of diverse heterogeneous catalysts. Solid acid catalysts such as silica (B1680970) sulfuric acid and phosphorus pentoxide have been used effectively for the condensation of 2-aminothiophenol with aldehydes and carboxylic acids. researchgate.netresearchgate.net For instance, SnP₂O₇ has been reported as a highly efficient and reusable catalyst for the reaction between 2-aminothiophenol and various aromatic aldehydes, affording high yields in very short reaction times. mdpi.comnih.gov Nanoparticle catalysts, including those based on Bi₂O₃, CeO₂, and palladium, have also shown remarkable activity, often under mild conditions. mdpi.com Other solid-supported systems like KF on Al₂O₃ and amberlite resin provide high yields and can be recycled multiple times without significant loss of activity. nih.govmdpi.com These methods represent a practical and environmentally responsible approach to the synthesis of this compound and its analogues. researchgate.net

Table 4: Heterogeneous Catalysts for Benzothiazole Synthesis

| Catalyst | Reaction Type | Key Advantages | Reference(s) |

|---|---|---|---|

| SnP₂O₇ | Condensation of 2-aminothiophenol and aldehydes | High yields (87-95%), short reaction times (8-35 min), reusable at least five times. | mdpi.comnih.gov |

| Silica Sulfuric Acid (SSA) | Condensation of 2-aminothiophenol and aldehydes | Environmentally friendly, reusable, mild conditions, good to excellent yields. | researchgate.net |

| Bi₂O₃ Nanoparticles | Condensation of 2-aminothiophenol and aldehydes | High yields (75-95%), mild temperature (60 °C), short reaction time (1-2 h). | mdpi.com |

| Amberlite IR120 Resin | Condensation of 2-aminothiophenol and aldehydes (Microwave) | High yields (88-95%), rapid (5-10 min), eco-friendly. | mdpi.com |

| KF·Al₂O₃ | Condensation of 2-aminothiophenol and acid chlorides/anhydrides | High yields, mild conditions, reusable up to 10 times, simple filtration workup. | nih.gov |

Regioselective Synthesis and Isomer Control Strategies

Regioselectivity, the control over the position of chemical bond formation, is critical in organic synthesis for producing a specific isomer of a substituted molecule. In the synthesis of this compound, the primary strategy for ensuring the methyl group is positioned at the 7-position relies on the careful selection of the starting material.

The benzothiazole ring system is formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring. The numbering of the benzothiazole core dictates that the final position of any substituent on the benzene portion is determined by the substitution pattern of the aniline-based precursor. To synthesize this compound, the required precursor is 4-methyl-2-aminobenzenethiol . In this precursor, the methyl group is located meta to the amino group and ortho to the thiol group.

During the cyclization reaction, which typically involves reacting the 2-aminobenzenethiol with a carbon disulfide (CS₂) equivalent to form the 2-thiol functionality, the substitution pattern of the aromatic ring is preserved. The reaction forms the thiazole ring fused to the substituted benzene ring, locking the methyl group into the 7-position of the final benzothiazole product.

While other synthetic routes, such as the cyclization of substituted N-arylthioureas, may involve regiochemical outcomes influenced by the electronic effects of the substituents organic-chemistry.org, the most direct and unambiguous method for controlling isomerism in this case is through precursor-directed synthesis. Therefore, obtaining a pure, correctly substituted aniline precursor is the key isomer control strategy. researchgate.netijrpc.com

Scale-Up Considerations in Academic Synthesis

Transitioning a synthetic protocol from a small-scale academic laboratory setting to a larger, gram-scale or pilot-plant production involves overcoming several practical challenges. While a reaction may be high-yielding at the milligram level, its scalability depends on factors such as cost, safety, equipment requirements, and robustness.

For the synthesis of this compound and its analogues, methods that are amenable to scale-up are typically those that use inexpensive and readily available starting materials and catalysts. mdpi.comresearchgate.net Reactions that proceed under mild conditions (room temperature, atmospheric pressure) are generally preferred over those requiring high temperatures or pressures, which necessitate more specialized and costly equipment.

Catalyst Choice: Heterogeneous catalysts are highly advantageous for scale-up because their simple removal by filtration avoids complex and costly chromatographic purification. nih.gov The ability to recycle the catalyst for multiple runs significantly improves the process's economic viability. nih.govmdpi.com In contrast, methods relying on expensive transition-metal catalysts or complex ligands may be prohibitively expensive for large-scale work. nih.gov

Reaction Conditions: Microwave-assisted and photoredox reactions, while highly efficient in the lab, can present scale-up challenges. The penetration depth of microwaves and light can be limited in large reaction vessels, leading to inefficient and non-uniform reaction conditions. Specialized large-scale microwave or photochemical reactors are required to address these issues.

Solvent and Reagent Use: "Green" methodologies that minimize solvent use (solvent-free reactions) or employ environmentally benign solvents like water or ethanol are more suitable for industrial application. mdpi.com One-pot multicomponent reactions are also favorable as they reduce the number of unit operations and minimize waste from intermediate workups. mdpi.com

Ultimately, a scalable synthesis must balance yield and efficiency with cost, safety, and environmental impact. mdpi.com Protocols that are described as "scalable" or have been demonstrated on a "gram-scale" in the literature are strong candidates for further development. organic-chemistry.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 7 Methyl Benzothiazole 2 Thiol

Nucleophilic Reactivity and Substitution Mechanisms

The thiol group at the C-2 position of the 7-Methyl-benzothiazole-2-thiol scaffold is the primary center of nucleophilicity. In its deprotonated thiolate form, it acts as a potent nucleophile, readily participating in substitution reactions. The electron-donating nature of the 7-methyl group is expected to enhance the electron density of the benzothiazole (B30560) system, thereby increasing the nucleophilicity of the sulfur atom compared to the unsubstituted parent compound, 2-mercaptobenzothiazole (B37678).

The primary mechanism for its nucleophilic reactions is the S_N2 pathway. For instance, in reactions with alkyl halides like ethyl chloroacetate, the thiol group performs a nucleophilic attack, displacing the halide to form a thioether linkage. chemmethod.com This reaction is a straightforward substitution where the sulfur atom acts as a good nucleophile and the halide as a good leaving group. chemmethod.com

The nucleophilicity of the thiolate anion is also demonstrated in its reaction with more complex substrates. In the reaction of 1,3-benzothiazole-2-thiol (B7764131) with 2-bromomethyl-1,3-thiaselenole, the reaction proceeds through the formation of a seleniranium cation intermediate. The thiolate anion then attacks the selenium atom of this intermediate, resulting in the opening of the ring and the formation of a product with a sulfur-selenium bond. nih.gov This highlights the "soft" nucleophilic character of the thiolate, showing its propensity to react with other soft electrophilic centers like selenium.

Table 1: Nucleophilic Substitution Reactions Involving Benzothiazole-2-thiol Derivatives

| Benzothiazole Derivative | Electrophile | Mechanism | Product Type | Reference |

|---|---|---|---|---|

| 2-Mercaptobenzothiazole | Ethyl chloroacetate | S_N2 | Thioether | chemmethod.com |

| 1,3-Benzothiazole-2-thiol | 2-Bromomethyl-1,3-thiaselenole | Nucleophilic attack on seleniranium intermediate | Selanyl sulfide (B99878) | nih.gov |

| 2-Mercaptobenzothiazole | Benzyl or allyl halides | C-S Coupling | Thioether | researchgate.net |

Electrophilic Reactivity of Derived Species

While this compound itself is primarily a nucleophile, it can be converted into derivatives that exhibit significant electrophilic character. A key strategy to induce electrophilicity is to attach a good leaving group to the C-2 position of the benzothiazole ring. This makes the C-2 carbon susceptible to nucleophilic attack through a Nucleophilic Aromatic Substitution (NAS) mechanism. nih.gov

For example, converting the thiol to a methylsulfonyl group (-SO₂CH₃) creates 2-methylsulfonyl benzothiazole (MSBT), a highly reactive species. nih.gov The strong electron-withdrawing nature of the methylsulfonyl group makes the C-2 carbon atom electrophilic, allowing for efficient reaction with nucleophiles such as thiols. nih.govresearchgate.net This reactivity is pH-dependent; the reaction rate increases significantly at higher pH values (e.g., pH 9.0) because of the increased concentration of the more nucleophilic thiolate anion (RS⁻). nih.gov

Another derived species with electrophilic character is the disulfide, formed by the oxidation of two thiol molecules. The disulfide, 2,2'-dithiobis(7-methylbenzothiazole), can react with other nucleophiles. For instance, cysteine can attack the disulfide bond, leading to a reduction back to the thiol and the formation of a mixed disulfide. researchgate.net The thioester tautomer of the parent thiol can also act as an electrophile, reacting with nucleophilic groups in proteins. researchgate.net

Michael and Mannich Type Reaction Pathways

The nucleophilic character of the thiol group enables this compound to participate in conjugate addition reactions, most notably the Michael reaction. In this pathway, the thiol, typically as its conjugate base (thiolate), adds to α,β-unsaturated carbonyl compounds or other activated alkenes. researchgate.net The reaction of benzothiazole-2-thiol with α,β-unsaturated esters can be performed chemoselectively to form C-S bonds. researchgate.net The mechanism involves the attack of the soft sulfur nucleophile on the β-carbon of the Michael acceptor. uchile.clresearchgate.net

This compound can also serve as the acidic component in the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on the thiol group. The reaction condenses the thiol with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine. chempap.orgsemanticscholar.org The reaction of 2-mercaptobenzothiazole with formaldehyde (B43269) and various 2-alkylthio-6-aminobenzothiazoles has been shown to produce the corresponding mono-substituted Mannich bases. chempap.org The basicity of the amine component plays a crucial role in determining the reaction outcome. chempap.org

Oxidative Transformations and Products

The thiol group of this compound is susceptible to a range of oxidative transformations. The nature of the final product depends on the strength of the oxidizing agent and the reaction conditions.

Disulfide Formation : Mild oxidation, for example with hydrogen peroxide, iodine, or hypochlorous acid, leads to the formation of the corresponding disulfide, 2,2'-dithiobis(7-methylbenzothiazole). researchgate.netresearchgate.net This is a common transformation for thiols and is a key step in various biological and industrial processes. researchgate.net

Sulfonic Acid Formation : Stronger oxidation can lead to higher oxidation states of sulfur. The use of potent oxidizing agents like magnesium monoperoxyphthalate (MMPP) can result in an oxidative ring-opening of the thiazole (B1198619) moiety. scholaris.ca In this process, the thiol is oxidized sequentially through sulfenic acid and sulfinic acid intermediates to ultimately yield a sulfonate ester or sulfonic acid. scholaris.ca

Benzene (B151609) Ring Oxidation : The benzothiazole ring system itself can undergo oxidation. Studies on the gas-phase oxidation of 2-methylbenzothiazole (B86508) by hydroxyl (OH) radicals show that oxidation occurs at both the methyl group and the benzene ring. nih.govacs.org The presence of the electron-donating 7-methyl group would likely make the benzene ring of this compound more susceptible to oxidative attack compared to the unsubstituted compound, potentially leading to hydroxylated products. nih.gov

Table 2: Products from Oxidative Transformations of Benzothiazole-2-thiols

| Oxidizing Agent | Substrate | Major Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| H₂O₂, I₂, HOCl | 2-Mercaptobenzothiazole | 2,2'-Dithiobis(benzothiazole) (MBTS) | Thiol Oxidation | researchgate.net |

| MMPP | Benzothiazole | Methyl 2-formamidobenzenesulfonate | Oxidative Ring-Opening | scholaris.ca |

| OH Radical (gas phase) | 2-Methylbenzothiazole | Hydroxylated derivatives, Aldehyde (2-CHO-BTH) | Radical Oxidation | nih.govacs.org |

Thiol-Addition Reaction Mechanisms and Intermediates

Thiol-addition reactions, a subset of Michael additions, involving benzothiazole derivatives have been studied mechanistically. The reaction of thiols with (E)-2-(benzo[d]thiazol-2-yl)-3-(4-morpholinophenyl)acrylonitrile (JGB), a Michael acceptor containing a benzothiazole moiety, proceeds via the addition of the thiol across the activated double bond. uchile.clresearchgate.net

Kinetic studies reveal that the reaction mechanism is dependent on pH. uchile.clelsevierpure.com The proposed mechanism involves a rapid initial protonation of the benzothiazole derivative substrate, which forms a more electrophilic intermediate. This is followed by the rate-determining attack of the thiolate anion (RS⁻) on the electrophilic carbon, yielding the final addition product. uchile.clresearchgate.net The dependence of the reaction rate on the concentration of the thiolate anion underscores its role as the active nucleophilic species. uchile.cl Brønsted analysis of the reaction with various thiols yields a β value of 0.7, indicating significant charge development on the sulfur atom in the transition state, consistent with a concerted mechanism. uchile.cl

Activation and Cleavage of Specific Bonds within the this compound Scaffold

Under specific conditions, the robust benzothiazole scaffold can undergo reactions involving the activation and cleavage of its constituent bonds.

C–S Bond Cleavage under Basic Conditions : Treatment of certain benzothiazole derivatives with a strong base like lithium diisopropylamide (LDA) can induce an intramolecular recyclization. This process involves the cleavage of the C–S bond within the benzothiazole ring, followed by the formation of a new C–S bond to create a different heterocyclic system, such as a 2-aminothienoquinolone derivative. researchgate.net

Oxidative Ring-Opening : As mentioned in section 3.4, strong oxidizing agents can cause the cleavage of the thiazole ring. A proposed mechanism for the oxidative ring-opening of benzothiazole with MMPP suggests that the reaction may be initiated by the coordination of magnesium to the thiazole nitrogen, which increases the electrophilicity of the C-2 carbon. scholaris.ca Subsequent nucleophilic attack by a solvent molecule like water or methanol (B129727) at this position leads to the cleavage of the ring, liberating the thiol and an amide functionality. scholaris.ca

Nucleophile-Induced Ring Contraction : In related, more complex fused systems like 3-aroylpyrrolo[2,1-c] nih.govnih.govbenzothiazine-1,2,4-triones, nucleophilic attack can lead to the cleavage of an S–C bond in the 1,4-benzothiazine moiety. This generates a 1-(2-thiophenyl)pyrrole intermediate in situ, which then undergoes intramolecular cyclization to form a new, contracted pyrrolo[2,1-b] nih.govnih.govbenzothiazole ring system. beilstein-journals.org

Influence of the 7-Methyl Substituent on Reaction Kinetics and Selectivity

The methyl group at the 7-position of the benzothiazole ring, while not directly at a reaction center, exerts a significant electronic influence that modulates the reactivity of the entire molecule. As an electron-donating group (EDG), it influences kinetics and selectivity through inductive and hyperconjugation effects.

Influence on Nucleophilicity : The electron-donating nature of the 7-methyl group increases the electron density on the aromatic system. This effect is transmitted to the thiol group, enhancing its nucleophilicity. Consequently, this compound is expected to be a more reactive nucleophile than its unsubstituted counterpart in S_N2, Michael addition, and Mannich reactions. This would translate to faster reaction rates under identical conditions.

Influence on Electrophilicity of Derived Species : Conversely, when the thiol is converted into an electrophilic species (e.g., by attaching a leaving group at C-2), the electron-donating 7-methyl group will slightly decrease the electrophilicity of the C-2 carbon. This would likely result in a modest decrease in the rate of nucleophilic aromatic substitution compared to the unsubstituted analog.

Derivatives and Structural Analogues of 7 Methyl Benzothiazole 2 Thiol

Synthesis and Spectroscopic Characterization of Novel Derivatives

The synthesis of novel derivatives based on the benzothiazole-2-thiol scaffold is a robust area of chemical research. General synthetic routes often involve the condensation of appropriately substituted 2-aminothiophenols with various electrophilic reagents such as carboxylic acids, acyl chlorides, or carbon disulfide. For derivatives of 7-Methyl-benzothiazole-2-thiol, the synthetic precursor would be 2-amino-3-methylthiophenol.

A common strategy for creating derivatives is the S-alkylation of the thiol group. For instance, acrylic and methacrylic monomers have been synthesized by reacting a substituted 2-mercaptobenzothiazole (B37678) with 2-chloroethyl acrylate or methacrylate in dimethylformamide (DMF) with sodium bicarbonate.

The structural confirmation of these newly synthesized compounds relies heavily on modern spectroscopic techniques. jyoungpharm.orgresearchgate.net Infrared (IR) spectroscopy is used to identify key functional groups, such as the characteristic carbonyl stretching in amide or ester derivatives. jyoungpharm.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the precise molecular structure.

¹H-NMR provides information on the chemical environment of protons. For example, in acetamide derivatives, singlets corresponding to N-H protons and methylene (CH₂) protons are key identifiers. nih.gov Aromatic protons of the benzothiazole (B30560) ring typically appear as multiplets in the downfield region of the spectrum. nih.govmdpi.com

¹³C-NMR is used to identify all unique carbon atoms in the molecule. Characteristic peaks for carbonyl groups, imine carbons of the benzothiazole ring, and aliphatic methylene groups are used for structural confirmation. nih.gov

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the synthesized derivatives, further validating the proposed structures. researchgate.netnih.gov X-ray crystallography has also been used to provide definitive three-dimensional structural information for some benzothiazole-2-thiol derivatives. nih.govresearchgate.net

Table 1: Representative Spectroscopic Data for a Substituted Benzothiazole Derivative

| Derivative | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |

| N-(4-oxopentan-2-ylidine) acetohydrazide derivative of 2-(benzo[d]thiazol-2'-ylthio)acetohydrazide | Aromatic protons, methylene protons, and protons of the oxopentan-2-ylidine moiety are observed. | Signals for aromatic carbons, carbonyl carbons (C=O), and aliphatic carbons are identified. | researchgate.net |

| 2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substituted-phenyl)methanones | Methylene protons (CH₂) observed as a singlet in the range of δ 5.39–5.41. | Carbonyl carbon (C=O) observed in the range of δ 193.01–194.33. | jyoungpharm.org |

| Benzothiazole thiazolidine‐2,4‐dione derivatives | Acetamide N-H proton as a singlet (δ 10.68–10.83), benzylidene C-H as a singlet (δ 7.79–8.17), and aliphatic methylene as a singlet (δ 4.49–4.58). | Four characteristic peaks for three carbonyl groups and the imine of benzothiazole (δ 163–172), and a peak for the benzylidene group (=C-H) (δ 132–135). | nih.gov |

Strategies for Incorporation of Diverse Heterocyclic Rings

To expand the chemical space and explore new biological activities, various heterocyclic rings have been incorporated into the benzothiazole-2-thiol structure. nih.gov A prominent strategy involves a multi-step synthesis where the core benzothiazole-2-thiol moiety is first functionalized with a reactive linker, which is then used to couple with a range of heterocyclic amines.

One established synthetic route proceeds as follows:

Linker Attachment: The thiol group of a benzothiazole derivative is reacted with an α-halo-acetyl chloride (e.g., 2-chloroacetyl chloride) to form an intermediate S-substituted thioester.

Amide Formation: This intermediate is then reacted with a primary or secondary amine group present on a diverse set of heterocyclic compounds. This step typically forms an amide bond, linking the benzothiazole core to the new heterocycle.

Heterocyclic rings that have been successfully incorporated using this and similar methodologies include pyridine, pyrimidine, and thiazole (B1198619). nih.gov This modular approach allows for the creation of large libraries of compounds for structure-activity relationship studies. researchgate.netnih.gov Alternative synthetic strategies include the palladium-catalyzed intramolecular oxidative cyclization of N-aryl-N′,N′-dialkylthioureas to form 2-(dialkylamino)benzothiazoles. nih.gov

Modification at the Thiol Group and Nitrogen Atom

Modifications of this compound derivatives are predominantly focused on the exocyclic thiol group due to its high nucleophilicity and reactivity. The nitrogen atom within the thiazole ring is part of an aromatic system and is generally less reactive towards electrophilic substitution.

Thiol Group Modifications: The sulfur atom of the thiol group is a soft nucleophile and readily reacts with a variety of electrophiles.

Alkylation: Reaction with alkyl halides (e.g., iodoacetamide) results in the formation of stable thioether bonds. This is a common method for attaching various side chains.

Acylation: Reaction with acyl chlorides or anhydrides can form thioesters.

Reaction with Michael Acceptors: The thiol group can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

Selective Blocking: Advanced reagents have been developed for the specific modification of thiols. Methylsulfonyl benzothiazole (MSBT) has been identified as a selective thiol-blocking reagent that reacts via a nucleophilic aromatic substitution mechanism, displacing methyl sulfonic acid. researchgate.net This reagent is highly specific for thiols and does not react significantly with other biological nucleophiles. researchgate.net

The reactivity of the thiol group is essential for many of its industrial applications and is a key site for derivatization in medicinal chemistry. nih.gov

Conformational Analysis of Substituted Analogues

The three-dimensional conformation of benzothiazole derivatives plays a critical role in their interaction with biological targets and, consequently, their activity. Conformational analysis is performed using both computational and experimental methods.

Computational Studies: Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and predict the most stable conformations of molecules. nih.gov For benzothiazole derivatives containing a rotatable bond, such as one linking the benzothiazole ring to a phenyl ring, a molecular geometry scan can be performed. mdpi.com This involves systematically rotating the dihedral angle between the two rings and calculating the total energy for each conformation. mdpi.com

Studies on 2-aminobenzothiazole (B30445) derivatives linked to a phenyl ring have shown that conformers where the dihedral angle is 0° or 180° are energetically the most stable. mdpi.com The presence of different substituents on the attached aromatic ring generally does not significantly alter the geometry of the core benzothiazole moiety. mdpi.com

Experimental Methods:

X-ray Crystallography: This technique provides the most definitive information about the solid-state conformation of a molecule. nih.govmdpi.com Crystal structure analysis of benzothiazole derivatives has revealed key details about bond lengths, bond angles, and intermolecular interactions that stabilize the crystal packing, such as C—H⋯N and C—H⋯π interactions. nih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance can provide insights into the solution-state conformation of molecules. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of different protons, helping to deduce the preferred conformation in solution. Studies on some benzothiazole azo dyes have used NMR to clarify the predominant tautomeric and geometric forms in solution. researchgate.net

Structure-Reactivity Relationship (SAR) Studies in Derivative Series

Structure-Reactivity Relationship (SAR) and Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. They aim to understand how specific structural features of a molecule influence its chemical reactivity or biological activity. For benzothiazole derivatives, extensive SAR studies have been conducted.

The key positions for modification on the benzothiazole scaffold are typically the C2, C6, and C7 positions.

Substitution at the C2-position: The thiol group at C2 is a primary point of modification. The nature of the substituent attached to the sulfur atom significantly impacts the molecule's properties. For instance, linking heterocyclic rings like pyridine to the benzothiazole-2-thiol core via an acetamide linker has been shown to produce compounds with potent biological activity. nih.gov

Substitution on the Benzene (B151609) Ring: The nature and position of substituents on the benzo portion of the nucleus can dramatically alter activity. In one series of benzothiazole derivatives studied for biological activity, a 5-chloro substituent markedly enhanced activity, whereas the corresponding 7-chloro analogue showed diminished or no activity. nih.gov This highlights the sensitivity of the scaffold to the positional isomers of substituents. nih.gov For certain benzothiazolothiopurines, a substituent at the 7-position was found to be essential for their inhibitory activity against the Hsp90 protein. nih.gov

Computational methods are also employed in SAR studies. By calculating properties like the HOMO-LUMO energy gap (ΔE), the kinetic stability and reactivity of a series of compounds can be predicted. mdpi.com A smaller energy gap suggests the molecule is more reactive. mdpi.com For a series of benzothiazole derivatives, it was found that adding electron-withdrawing groups like trifluoromethyl (CF₃) lowered the ΔE, making the compound less stable and more reactive, while methyl groups or no substitution resulted in a higher ΔE and greater stability. mdpi.com

Table 2: Summary of Structure-Reactivity Relationship (SAR) Findings for Benzothiazole Derivatives

| Position of Substitution | Type of Substituent/Modification | Observed Effect on Activity/Reactivity | Reference |

| C2-Thiol Group | Incorporation of pyridinyl-2-amine via a linker | Potent and broad-spectrum anticancer activity was observed in several compounds. | nih.gov |

| C5-Position | Chloro (-Cl) group | Markedly enhanced in vitro and in vivo biological activity in a specific series. | nih.gov |

| C7-Position | Chloro (-Cl) group | Diminished in vitro activity and inactive in vivo for the same series. | nih.gov |

| C7-Position | General substituent | Found to be essential for the activity of benzothiazolothiopurines as Hsp90 inhibitors. | nih.gov |

| Attached Phenyl Ring | Trifluoromethyl (-CF₃) groups | Lowest HOMO-LUMO energy gap, indicating higher reactivity. | mdpi.com |

| Attached Phenyl Ring | Methyl (-CH₃) group or unsubstituted | Highest HOMO-LUMO energy gaps, indicating greater stability and lower reactivity. | mdpi.com |

Computational and Theoretical Investigations of 7 Methyl Benzothiazole 2 Thiol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine the electronic structure and energy of a molecule, which in turn dictate its geometry, reactivity, and spectroscopic properties. For benzothiazole (B30560) derivatives, these theoretical studies provide a microscopic view of their chemical nature.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. scirp.org It is favored for its balance of accuracy and computational efficiency. DFT calculations, often using functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G+(d,p), are employed to optimize the molecular geometry of benzothiazole derivatives, determining the most stable three-dimensional arrangement of their atoms. scirp.orgnih.gov

Table 1: Representative Calculated Geometrical Parameters for the Benzothiazole Core

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| C=S Bond Length | ~1.67 Å | The length of the exocyclic double bond in the thione tautomer. |

| C-N Bond Length (in thiazole (B1198619) ring) | ~1.38 Å | The length of the carbon-nitrogen bond within the heterocyclic ring. |

| C-S Bond Length (in thiazole ring) | ~1.76 Å | The length of the carbon-sulfur bond within the heterocyclic ring. |

| N-C-S Bond Angle | ~112° | The bond angle within the thiazole ring, reflecting its geometry. |

Note: Data is based on DFT calculations for the parent compound 2-mercaptobenzothiazole (B37678) and is representative.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energies of these orbitals, EHOMO and ELUMO, and their distribution across the molecule provide deep insights into its chemical reactivity and kinetic stability. researchgate.netchemmethod.com

For benzothiazole derivatives, the HOMO is typically delocalized over the entire molecule, with significant contributions from the fused benzene (B151609) ring and the sulfur atoms. The LUMO is also generally spread across the π-system. The energy values of EHOMO and ELUMO are indicative of the molecule's ability to donate or accept electrons, respectively. A higher EHOMO suggests a better electron-donating capability, while a lower ELUMO indicates a stronger electron-accepting nature.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE or Egap). chemmethod.com This value is a critical descriptor of molecular stability and reactivity. chemmethod.comresearchgate.net A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small energy gap suggests the molecule is more reactive and less stable. scirp.org

The energy gap also influences the polarizability of a molecule. Molecules with smaller gaps are considered "soft" and are more easily polarized, whereas molecules with larger gaps are termed "hard." scirp.org In studies of benzothiazole derivatives, substituents on the ring structure have been shown to significantly affect the HOMO-LUMO gap. For example, substitutions at the 2-position can alter the electronic structure and modulate the reactivity of the compound. scirp.orgscirp.org

Table 2: Calculated Electronic Properties for Benzothiazole Derivatives (in eV)

| Compound | EHOMO | ELUMO | Energy Gap (ΔE) |

|---|---|---|---|

| 2-Mercaptobenzothiazole | -6.32 | -1.89 | 4.43 |

| 2-(Methylthio)benzothiazole | -6.18 | -1.17 | 5.01 |

| Aryl-substituted Benzothiazole 1 | -5.59 | -1.95 | 3.64 |

| Aryl-substituted Benzothiazole 2 | -5.58 | -1.88 | 3.70 |

Note: Values are representative and compiled from DFT studies on various benzothiazole derivatives to illustrate typical ranges. scirp.orgnih.gov Exact values for 7-Methyl-benzothiazole-2-thiol would require specific calculation.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify a molecule's chemical behavior. These include ionization energy (IE), electron affinity (EA), electronegativity (χ), chemical potential (μ), and chemical hardness (η). scirp.org

Ionization Energy (IE) is approximated as -EHOMO. It represents the energy required to remove an electron from the molecule.

Electron Affinity (EA) is approximated as -ELUMO. It is the energy released when an electron is added to the molecule.

Electronegativity (χ) , a measure of the power of an atom or group to attract electrons, is calculated as (IE + EA) / 2. scirp.org

Chemical Hardness (η) measures the resistance to change in electron distribution and is calculated as (IE - EA) / 2. scirp.org

These parameters are valuable for comparing the reactivity of different molecules within a series. For instance, a compound with a higher electronegativity will be a better electron acceptor. scirp.org

Tautomerism Studies and Energetic Preferences (Thiol-Thione Tautomerism)

Like its parent compound, this compound can exist in two tautomeric forms: the thiol form, which contains a C-SH group, and the thione form (7-Methyl-1,3-benzothiazole-2(3H)-thione), which has a C=S group and a proton on the nitrogen atom. nih.govnih.gov

Extensive theoretical and experimental studies on 2-mercaptobenzothiazole have consistently shown that the thione tautomer is significantly more stable than the thiol form. researchgate.netwikipedia.org Computational studies using DFT methods confirm this energetic preference. The calculated energy difference indicates that the thione form is lower in energy by approximately 39 kJ/mol. wikipedia.org This stability is observed in the gas phase, in solution, and in the solid state. wikipedia.org Therefore, it is overwhelmingly likely that this compound also exists predominantly in its more stable thione form under normal conditions.

Table 3: Relative Stability of Thiol-Thione Tautomers of 2-Mercaptobenzothiazole

| Tautomer | Structure | Relative Energy (kJ/mol) | Conclusion |

|---|---|---|---|

| Thiol | Contains -SH group | +39 | Less Stable |

| Thione | Contains C=S and N-H groups | 0 | More Stable |

Note: Data based on theoretical calculations for the parent compound 2-mercaptobenzothiazole. wikipedia.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. biointerfaceresearch.com

Benzothiazole derivatives are known for their wide range of biological activities, and molecular docking studies have been instrumental in elucidating their interactions with various biological targets. researchgate.net For compounds like this compound, docking simulations can identify potential protein targets and predict the binding mode and affinity.

The process involves placing the ligand into the binding site of the protein and calculating a docking score, which estimates the binding free energy. A lower score typically indicates a more favorable binding interaction. nih.gov These simulations have been used to study benzothiazole derivatives as potential inhibitors for various enzymes, including:

Bacterial Enzymes: Such as SARS-CoV-2 Mpro and human angiotensin-converting enzyme 2 (ACE2). nih.gov

Kinases: Including p56lck, which is involved in T-cell activation. biointerfaceresearch.com

Other Targets: Such as cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs. mdpi.com

These in silico studies help identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the benzothiazole scaffold and amino acid residues in the protein's active site, guiding the design of more potent and selective inhibitors. researchgate.netresearchgate.net

Reaction Pathway Elucidation and Transition State Analysis through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating complex reaction pathways and identifying transition states. While specific studies on this compound are not extensively documented, research on closely related structures like 2-methylbenzothiazole (B86508) provides a framework for understanding potential reaction mechanisms.

For instance, studies on the atmospheric oxidation of 2-methylbenzothiazole by hydroxyl (OH) radicals have identified two primary reaction pathways through computational analysis nih.gov:

Attack on the Benzene Ring : The OH radical can add to the various carbon sites on the benzene ring (C4, C5, C6, and C7). This process typically proceeds in stages, starting with the formation of a pre-reaction complex, followed by the formation of an n–OH–adduct radical nih.gov.

Attack on the Methyl Group : Alternatively, the OH radical can attack the methyl group, leading to the formation of an aldehyde. This pathway is often more complex and involves multiple distinct stages nih.gov.

For this compound, similar pathways can be hypothesized. An OH radical attack could occur at the 7-methyl group, the benzene ring, or potentially involve the thiol group. Computational modeling would be essential to determine the energetics of these pathways. By calculating the potential energy surface, researchers can identify the most favorable reaction coordinates, locate the transition state structures, and calculate the activation energy barriers for each step.

A theoretical investigation into the reaction of 2-methylbenzothiazole with OH radicals revealed that the attack on the methyl group at the C2 position is a significant reaction channel, leading to aldehyde formation nih.gov. The mechanism involves several intermediates and transition states, the energies of which can be calculated to predict reaction kinetics. A similar approach for this compound would involve mapping the reaction pathways for oxidation, degradation, or other chemical transformations, providing a detailed molecular-level understanding of its reactivity.

Table 1: Hypothetical Reaction Pathways for this compound based on Analogous Compounds

| Reaction Site | Proposed Initial Step | Expected Outcome | Computational Focus |

| 7-Methyl Group | Hydrogen abstraction by a radical (e.g., OH) | Formation of a benzyl-type radical, leading to oxidation products. | Calculation of bond dissociation energy and activation barriers for H-abstraction. |

| Benzene Ring | Radical addition (e.g., OH) to aromatic carbons | Formation of hydroxylated derivatives. | Mapping the potential energy surface for addition at different ring positions. |

| Thiol/Thione Group | Oxidation or reaction with electrophiles | Formation of disulfides or other sulfur-containing products. | Analysis of the electronic structure of the sulfur atom and transition state modeling for S-centered reactions. |

This table is illustrative and based on reaction mechanisms of similar compounds.

Adsorption Phenomena and Surface Interactions (Theoretical Models)

The interaction of this compound with surfaces is critical for applications such as corrosion inhibition and mineral flotation. Theoretical models based on DFT are widely used to study the adsorption mechanisms of such molecules on various surfaces, including metals and metal sulfides.

Studies on the parent compound, 2-mercaptobenzothiazole (MBT), provide significant insights. DFT calculations have been used to investigate the adsorption of MBT on copper surfaces, revealing that the molecule can adsorb through different modes involving the sulfur and nitrogen atoms researchgate.netrsc.org. It has been found that the thione tautomer of MBT can adsorb more stably on a Cu(111) surface than the thiol form researchgate.net.

The adsorption process can involve one or multiple atoms from the molecule binding to the surface. For MBT on Cu(111), simulations of various adsorption modes were performed, including:

One-atom modes : Binding through either the exocyclic thione-S or the thiol-S.

Two-atom modes : Binding through a combination of atoms, such as thione-S+N, thiol-S+N, or thiol-S+S (intramolecular sulfur) researchgate.net.

Calculations showed that two-atom adsorption modes are generally preferred researchgate.net. Furthermore, the presence of functional groups on the benzothiazole ring can significantly influence the adsorption energy. A DFT study on the effect of various substituents at the C6 position of MBT on its adsorption on Cu(111) found that an electron-donating methyl group (-CH₃) enhanced both covalent and non-covalent interactions with the surface rsc.org. The absolute interaction energy for MBT-CH₃ was calculated to be higher than that of unsubstituted MBT, indicating stronger adsorption rsc.org. This suggests that the 7-methyl group in this compound would likely lead to a stronger interaction with copper surfaces compared to MBT.

Theoretical studies on the adsorption of MBT on cadmium sulfide (B99878) (CdS) surfaces also highlight the preference for the thione form and the importance of coordinative bonds from both the exocyclic sulfur and the endocyclic nitrogen atoms to the surface metal atoms acs.org.

Table 2: Calculated Interaction Energies of Substituted 2-Mercaptobenzothiazoles on Cu(111) Surface

| Compound | Covalent Interaction Energy (eV) | Non-Covalent Interaction (NCI)-Included Energy (eV) |

| MBT | -0.715 | -2.141 |

| MBT-CH₃ | -0.735 | -2.294 |

| MBT-OH | -0.733 | -2.331 |

| MBT-NH₂ | -0.781 | -2.461 |

| MBT-NO₂ | -0.629 | -2.461 |

| MBT-Cl | -0.699 | -2.213 |

Data sourced from a DFT study on the effects of functional groups on MBT adsorption rsc.org. Note: Energies are presented as absolute interaction values.

Conformational Landscape Exploration

The biological and chemical activity of a molecule is often dictated by its three-dimensional structure and conformational flexibility. Computational methods are essential for exploring the conformational landscape of molecules like this compound to identify stable conformers and understand their relative energies.

Beyond tautomerism, the flexibility of molecules is often explored by systematically rotating specific dihedral angles. For benzothiazole derivatives containing rotatable bonds, such as a bond connecting the benzothiazole ring to another group, a molecular geometry scan can be performed mdpi.com. In such a scan, a key dihedral angle is varied in steps (e.g., 30°) over a full 360° rotation, and the energy is calculated at each step. This process identifies energy minima corresponding to stable conformers. For a derivative of 2-aminobenzothiazole (B30445), this method identified two energetically stable conformers corresponding to specific orientations of a phenyl ring relative to the benzothiazole core mdpi.com.

For this compound itself, the primary conformational question is the thiol-thione equilibrium. Further conformational flexibility would be limited as there are no other significant rotatable single bonds, unless it is further derivatized at the thiol/thione group. The planarity of the benzothiazole ring system is generally maintained in its low-energy states.

Table 3: Relative Stability of 2-Mercaptobenzothiazole Tautomers

| Tautomer | Common Name | IUPAC Name | Relative Energy (kJ/mol) |

| Thiol Form | 2-Mercaptobenzothiazole | 1,3-Benzothiazole-2-thiol (B7764131) | ~39 |

| Thione Form | 2-Mercaptobenzothiazole | 1,3-Benzothiazole-2(3H)-thione | 0 (Reference) |

Data is for the parent compound 2-mercaptobenzothiazole and indicates the thione form is more stable wikipedia.org.

Advanced Applications in Chemical Sciences Focused on Principles, Mechanisms, and Academic Findings

Medicinal Chemistry Research Insights

The 7-Methyl-benzothiazole-2-thiol scaffold is a subject of considerable interest in medicinal chemistry due to its versatile biological activities. Research has primarily focused on understanding the mechanisms driving these effects and leveraging this knowledge for drug discovery and optimization.

The biological activities of this compound and its derivatives are rooted in specific molecular interactions with key cellular targets. These interactions disrupt pathological processes, leading to therapeutic effects such as antitubercular, anticancer, and antimicrobial actions.

The benzothiazole (B30560) scaffold is a cornerstone in the development of potent antitubercular agents, primarily targeting the essential enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). plos.orgresearchgate.net DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall components, arabinogalactan (B145846) and lipoarabinomannan. plos.orgnih.gov Inhibition of this enzyme disrupts the formation of the cell wall, leading to bacterial death. researchgate.net

Derivatives containing a nitro group, such as certain benzothiazinones (BTZs), function as covalent inhibitors of DprE1. The mechanism involves the compound acting as a "suicide substrate." plos.orgnih.gov Inside the bacterium, the nitro group of the inhibitor is reduced by the flavin cofactor FADH2 within the DprE1 active site, forming a highly reactive nitroso derivative. plos.org This intermediate then forms an irreversible covalent bond with the thiol group of a conserved cysteine residue (Cys387) in the enzyme's active site. plos.orgtandfonline.com This covalent adduction permanently inactivates the enzyme, halting cell wall synthesis and exerting a potent bactericidal effect against Mycobacterium tuberculosis. plos.orgnih.gov

Derivatives of benzothiazole-2-thiol have demonstrated significant antiproliferative activity against a range of human cancer cell lines. sci-hub.stmdpi.com The primary mechanism underlying this activity is the induction of apoptosis, or programmed cell death. nih.govsci-hub.stmdpi.com

Studies on pyridinyl-2-amine linked benzothiazole-2-thiol derivatives show potent, broad-spectrum anticancer activity. sci-hub.stresearchgate.net For instance, certain derivatives exhibit exceptionally low IC50 values (nanomolar range) against various cancer cell lines, indicating high potency. sci-hub.stmdpi.comnih.gov The antiproliferative effect is achieved by triggering the apoptotic cascade within cancer cells. Flow cytometry analysis has confirmed that treatment with these compounds leads to a concentration-dependent increase in the percentage of apoptotic cells. mdpi.comresearchgate.net This suggests that the benzothiazole-2-thiol scaffold effectively inhibits cancer cell proliferation by promoting cell death. sci-hub.stmdpi.com The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the benzothiazole ring system significantly influence the cytotoxic potency. nih.gov

Table 1: Antiproliferative Activity of a Potent Benzothiazole-2-thiol Derivative (Compound 7e) Against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (nM) |

| SKRB-3 | Breast Cancer | 1.2 |

| SW620 | Colon Adenocarcinoma | 4.3 |

| A549 | Non-small Cell Lung Cancer | 44 |

| HepG2 | Hepatocellular Carcinoma | 48 |

Data sourced from studies on pyridinyl-2-amine linked benzothiazole-2-thiol derivatives. sci-hub.stmdpi.comresearchgate.net

The benzothiazole-2-thiol moiety is recognized for its broad-spectrum antimicrobial properties, showing activity against both bacterial and fungal pathogens. nih.govresearchgate.netresearchgate.net The thiol group at the 2-position of the benzothiazole ring is considered crucial for its toxic effects on microbes.

While detailed mechanisms for every derivative are not fully elucidated, the antimicrobial action is often attributed to the inhibition of essential microbial enzymes. nih.gov These compounds have shown inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against species like Candida albicans and Aspergillus niger. nih.gov The versatility of the benzothiazole scaffold allows for chemical modifications that can enhance potency and broaden the spectrum of activity, making it a valuable template for the development of novel antimicrobial agents. nih.gov

Pharmacophore modeling is a computational strategy widely used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. researchgate.netnih.gov For the benzothiazole class of compounds, this approach is instrumental in designing new derivatives with improved potency and selectivity. researchgate.net

A pharmacophore model for a benzothiazole-based inhibitor typically defines key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net By understanding this spatial arrangement, medicinal chemists can rationally design and synthesize new molecules that fit the model, thereby having a higher probability of being active. This process is central to lead optimization, where an initial active compound (a "hit" or "lead") is systematically modified to enhance its therapeutic properties. For example, covalent docking and molecular dynamics simulations are used to study the binding of benzothiazole analogs to targets like DprE1, providing insights into stabilizing interactions and guiding the design of more potent irreversible inhibitors. plos.orgnih.gov

Mechanism-Based Studies of Biological Activity

Catalytic Applications

While the synthesis of the benzothiazole ring system often employs various catalytic methods, including the use of transition metals or heterogeneous catalysts, the application of this compound itself as a catalyst is not extensively documented in the reviewed scientific literature. nih.govnih.govnih.gov Its primary role in chemical sciences is as a bioactive scaffold and a building block for the synthesis of more complex molecules with therapeutic potential. researchgate.netderpharmachemica.comekb.eg

Role as a Catalyst or Precursor in Organic Transformations

This compound and its derivatives have demonstrated utility as catalysts or precursors in a range of organic transformations. The presence of the sulfur and nitrogen atoms within the benzothiazole ring system, along with the reactive thiol group, allows for diverse catalytic activities.

One of the key areas where benzothiazole derivatives have been employed is in palladium-catalyzed reactions for the synthesis of 2-substituted benzothiazoles. These reactions often proceed through a C-H functionalization and intramolecular C-S bond formation pathway. While not specifically detailing the 7-methyl derivative, the general mechanism highlights the importance of the benzothiazole core in facilitating such transformations. The catalytic systems can involve palladium complexes in conjunction with copper co-catalysts and additives like tetra-n-butylammonium bromide to enhance reaction efficiency and yield. acs.org

Furthermore, 2-mercaptobenzothiazole (B37678) (a closely related compound) is a well-known accelerator in the vulcanization of rubber, a process involving complex organic transformations. researchgate.net It participates in the formation of active sulfurating species, which are crucial for the cross-linking of polymer chains. researchgate.net This catalytic role involves the reaction of the thiol with sulfur to form polysulfidic species that then react with the polymer backbone. researchgate.net While this application is primarily industrial, the underlying chemical principles demonstrate the catalytic potential of the benzothiazole-2-thiol moiety.

The functionalization of the thiol group is a key strategy for synthesizing derivatives with specific catalytic properties. For instance, S-arylation of 2-mercaptobenzothiazole can be achieved using diaryliodonium triflates to form 2-(arylthio)benzothiazoles, which can have applications in various catalytic processes. nih.gov

Development of Heterogeneous Catalysis Systems

The immobilization of catalytically active species onto solid supports is a cornerstone of heterogeneous catalysis, offering advantages such as catalyst recyclability and simplified product purification. While specific research on immobilizing this compound is not extensively detailed in the provided search results, the principles of heterogeneous catalysis can be applied to this compound and its derivatives.

For example, the use of polymeric supports like Amberlyst® A21, a macroporous resin with tertiary amine groups, has been shown to be effective for catalyzing reactions such as the thia-Michael addition. mdpi.com The basic sites on the resin can deprotonate thiols, including potentially this compound, to generate the active thiolate nucleophile. mdpi.com This approach allows for the reaction to be conducted under solvent-free conditions and facilitates easy separation of the catalyst from the reaction mixture. mdpi.com

The development of heterogeneous catalysts often involves anchoring a homogeneous catalyst onto a solid support. Given the reactivity of the thiol group in this compound, it could potentially be tethered to various supports, including silica (B1680970), polymers, or metal-organic frameworks (MOFs), to create novel heterogeneous catalysts.

Photosensitization in Radical Reactions

Derivatives of 2-methylbenzothiazole (B86508) have been investigated as photosensitizers in free radical polymerization. nih.gov These compounds, often in the form of hemicyanine dyes, can absorb light in the visible region and initiate polymerization when combined with a co-initiator like an alkyltriphenylborate salt. nih.gov The mechanism involves the generation of radicals upon photoexcitation, which then initiate the polymerization of monomers such as acrylates. nih.gov

While the initiating efficiency of some of these benzothiazole-based systems may be lower than that of some commercial photoinitiators, they represent a class of dyes with tunable absorption properties that can be tailored for specific light sources, such as argon-ion lasers. nih.gov The core structure, which can be derived from this compound, plays a crucial role in the electronic transitions that lead to photosensitization.

Furthermore, 2-mercaptobenzothiazole has been shown to be a co-initiator in three-component photoinitiating systems. researchgate.net In these systems, a photosensitizer dye absorbs light and interacts with the thiol, leading to the formation of thiyl radicals that can initiate polymerization. researchgate.net The efficiency of this process is dependent on the quenching of the excited state of the dye by the thiol. researchgate.net

Materials Science Applications

The unique electronic and structural properties of this compound make it a promising candidate for various applications in materials science, particularly in the development of functional materials with tailored optical and electronic properties.

Charge-Transfer Complex Formation and Characterization

This compound, with its electron-rich heterocyclic system, can act as an electron donor in the formation of charge-transfer (CT) complexes with suitable electron acceptors. The study of CT complexes is fundamental to understanding intermolecular interactions and is relevant to the development of organic conductors and other electronic materials.

Research on the related compound 2-mercaptobenzothiazole has shown that it forms CT complexes with electron acceptors like chloranilic acid and chloranil. researchgate.net These complexes exhibit distinct absorption bands in the UV-Vis spectrum, confirming the charge-transfer interaction. researchgate.net The formation of these complexes can be characterized by determining parameters such as the formation constant (kCT), molar extinction coefficient (εCT), and ionization potential (IP) of the donor molecule. researchgate.net It is expected that this compound would exhibit similar behavior, with the methyl group potentially influencing the donor strength and the properties of the resulting CT complex.

Studies on 2-mercaptobenzimidazole (B194830) derivatives with various electron acceptors have also provided insights into the factors governing CT complex formation, including the donor's molecular structure, the acceptor's electron affinity, and the polarity of the solvent. researchgate.net

Integration into Polymeric Frameworks and Covalent Organic Frameworks (COFs)

The incorporation of functional building blocks into porous crystalline materials like Covalent Organic Frameworks (COFs) is a rapidly growing area of materials science. COFs constructed from benzothiazole-containing units have been synthesized and investigated for applications such as photocatalytic CO2 conversion. acs.orgresearchgate.net

These benzothiazole-based COFs can exhibit high porosity, good crystallinity, and tunable light-absorbing properties. acs.org The symmetry of the building blocks and the resulting pore dimensions can significantly influence the physicochemical properties and the performance of the COF in applications like photocatalysis. acs.orgresearchgate.net While the specific use of this compound as a building block for COFs is not detailed in the provided results, its structure makes it a potential candidate for the design of new COF materials with tailored properties. The thiol group could be utilized for post-synthetic modification of the COF, introducing additional functionality.